7-Chloro-2-methylpyrazolo[1,5-a]pyrimidine belongs to the class of pyrazolo[1,5-a]pyrimidines, which are fused heterocyclic compounds. These compounds are important building blocks in organic synthesis and medicinal chemistry due to their diverse biological activities. [, , , , ] 7-chloro-2-methylpyrazolo[1,5-a]pyrimidine, specifically, serves as a key intermediate for synthesizing a variety of substituted pyrazolo[1,5-a]pyrimidines. Its structure contains a chlorine atom at the 7th position and a methyl group at the 2nd position of the pyrazolo[1,5-a]pyrimidine scaffold. This makes it a versatile precursor for introducing various functionalities at these positions through nucleophilic substitution reactions. [, , , ]
7-Chloro-2-methylpyrazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family. This compound features a fused ring structure, which incorporates both pyrazole and pyrimidine rings, making it a subject of interest in medicinal chemistry due to its potential biological activities and applications. The compound is identified by the chemical formula and has a molecular weight of approximately 182.62 g/mol. Its CAS number is 1189852-05-8, indicating its unique identification in chemical databases.
The compound is synthesized through various methods that involve cyclocondensation reactions of aminopyrazoles with electrophilic reagents. It falls under the classification of heterocyclic compounds, specifically those that contain both nitrogen and carbon in their ring structures. The presence of the chlorine atom at position 7 enhances its reactivity and biological activity, making it a valuable target for research in drug development and synthetic chemistry .
The synthesis of 7-Chloro-2-methylpyrazolo[1,5-a]pyrimidine typically involves cyclocondensation reactions. A common method includes the reaction of 3-amino-5-methylpyrazole with β-dicarbonyl compounds or other 1,3-bis-electrophiles. The process often utilizes alkoxymethylene-β-dicarbonyl compounds and requires specific reaction conditions such as controlled temperatures and solvents to optimize yield and purity.
For instance, one synthesis route involves reacting 5-amino-3-methylpyrazole with diethyl malonate in the presence of sodium ethanolate to yield intermediate compounds that are further chlorinated to form the final product .
The molecular structure of 7-Chloro-2-methylpyrazolo[1,5-a]pyrimidine consists of a pyrazole ring fused to a pyrimidine ring with a chlorine substituent at the 7-position and a methyl group at the 2-position.
7-Chloro-2-methylpyrazolo[1,5-a]pyrimidine can undergo various chemical transformations:
Common reagents used include:
The products formed from these reactions depend on the specific conditions used, enabling diverse applications in synthetic chemistry and medicinal development .
The mechanism of action for 7-Chloro-2-methylpyrazolo[1,5-a]pyrimidine primarily involves its interaction with biological targets such as enzymes or receptors. Research indicates that this compound may act as an inhibitor for certain enzymes, including ATP synthase in Mycobacterium tuberculosis, which is crucial for its potential application in treating tuberculosis infections.
Data from studies suggest promising results in enzyme inhibition assays, indicating its potential use in drug development .
Relevant data from studies indicate that the compound exhibits fluorescence properties, making it useful for applications in materials science as well .
7-Chloro-2-methylpyrazolo[1,5-a]pyrimidine has several scientific applications:
The pyrazolo[1,5-a]pyrimidine scaffold emerged as a privileged structure in medicinal chemistry following early reports in the mid-1950s. This bicyclic heterocycle gained prominence due to its structural resemblance to purines, enabling interactions with diverse biological targets. Historically, derivatives of this core were first identified as adenosine receptor antagonists, but their therapeutic potential expanded rapidly. Notable milestones include the development of zaleplon (a sedative-hypnotic targeting GABA_A receptors) and anagliptin (a DPP-IV inhibitor for type 2 diabetes). The scaffold’s versatility is exemplified by oncology agents like dinaciclib, a cyclin-dependent kinase inhibitor, and dorsomorphin, a BMP pathway inhibitor [7]. The synthetic accessibility of pyrazolo[1,5-a]pyrimidines—typically via condensation of 3- or 5-aminopyrazoles with 1,3-dicarbonyl compounds, enaminones, or malononitriles—facilitated extensive exploration of their pharmacodynamic properties. By the 2010s, over 30 distinct therapeutic applications had been documented, spanning anticancer, antiviral, anti-inflammatory, and CNS disorders [7]. This evolution underscores the scaffold’s capacity for target-driven optimization while maintaining favorable pharmacokinetic profiles.
Table 1: Historical Milestones in Pyrazolo[1,5-a]pyrimidine Therapeutics
Compound | Therapeutic Application | Primary Target | Approval/Status |
---|---|---|---|
Zaleplon | Sedative-hypnotic | GABA_A receptor | Approved (1999) |
Dinaciclib | Anticancer (CLL, breast cancer) | CDK1/2/5/9 | Phase III |
Anagliptin | Type 2 diabetes | DPP-IV | Approved (2012) |
Dorsomorphin | Anticachectic, antifibrotic | BMP/ALK2 | Preclinical |
CFI-402257 (e.g., [2]) | Anticancer (breast cancer xenografts) | TTK kinase | IND-enabling |
The 7-chloro-2-methylpyrazolo[1,5-a]pyrimidine (CAS: 954422-25-4) represents a synthetically versatile intermediate with distinct physicochemical and reactivity profiles. Its molecular formula is C₇H₆ClN₃ (MW: 167.60 g/mol), featuring a density of 1.43 g/cm³ and pKa of -0.08, indicating weak basicity [3] . The chloro group at C7 is electronically activated toward nucleophilic aromatic substitution (SNAr), serving as a synthetic handle for introducing amines, alkoxides, or thiols. This reactivity is exploited in kinase inhibitor synthesis, where displacement with cyclic amines (e.g., morpholine) or anilines optimizes target binding [2] [6]. Conversely, the methyl group at C2 enhances lipophilicity (LogD ~1.8–2.8) and influences steric complementarity in hydrophobic enzyme pockets. X-ray crystallographic studies of related inhibitors show the 2-methyl group engages in van der Waals contacts with residues like Val539 in TTK or Phe113 in CK2 kinases [6] [7]. Safety data indicates moderate hazard (GHS07: H302-H315-H319-H335), advising handling in ventilated environments [5]. Commercial availability (e.g., Sigma-Aldrich, Combi-Blocks) at 98% purity supports its utility in drug discovery, though costs are significant ($245/250mg) .
Table 2: Physicochemical and Safety Profile of 7-Chloro-2-methylpyrazolo[1,5-a]pyrimidine
Property | Value | Method/Reference |
---|---|---|
CAS Registry Number | 954422-25-4 | [3] |
Molecular Weight | 167.60 g/mol | [3] |
Density | 1.43 ± 0.1 g/cm³ | Predicted |
pKa | -0.08 ± 0.30 | Predicted |
Hazard Statements | H302 (Harmful if swallowed) | [5] |
H315 (Causes skin irritation) | ||
H319 (Causes eye irritation) | ||
H335 (May cause respiratory irritation) | ||
Storage Conditions | 2–8°C (refrigerated, inert atmosphere) | [3] [5] |
The 7-chloro-2-methylpyrazolo[1,5-a]pyrimidine scaffold is pivotal in designing type II kinase inhibitors that target less-conserved allosteric sites, enhancing selectivity. Its role is exemplified in:
TTK (Mps1) Kinase Inhibitors: As a key intermediate in synthesizing CFI-402257—a clinical candidate for breast cancer. SNAr at C7 with amines (e.g., cyclopropylbenzamides) followed by Suzuki coupling at C5 yields compounds with Ki values ≤0.1 nM. X-ray structures (e.g., compound 9, [2]) reveal the core anchors hinge-region interactions: N1 and N4 form H-bonds with Gly605, while the 2-methyl group occupies a hydrophobic cleft near Pro673. Optimized derivatives exhibit >100-fold selectivity across 262-kinase panels and tumor growth inhibition (68–72% TGI) in xenografts at 6.5 mg/kg [2].
CK2 Kinase Inhibitors: Derivatives like 7l ( [6]) inhibit CK2α at IC₅₀ <3 nM by binding the ATP pocket. The 7-chloro group is displaced by oxetane-3-amine to improve solubility (52 μM) and LogD (0.8). A cocrystal structure shows the pyrazolo[1,5-a]pyrimidine core hydrogen-bonds with hinge residue Gly115, while the 2-methyl group stabilizes a hydrophobic subpocket. Crucially, the C3-cyano group coordinates a structural water molecule linking to Lys68 and Asp175, explaining its 100-fold potency boost over des-cyano analogues [6].
c-Src Inhibitors: Analogues with 7-(2-hydroxyethylamino) substituents (e.g., 6l, [9]) inhibit c-Src (IC₅₀ = 0.024 μM) while minimizing hERG channel blockade. The 2-methyl group enhances cellular permeability, enabling neuroprotective effects in stroke models [9].
Beyond kinases, this scaffold modulates DPP-IV (antidiabetic), 5-HT₆ receptors (antidepressant), and CCR1 (anti-inflammatory) targets [7]. Its adaptability across target classes stems from the C7 and C5 positions’ tolerance for polar or hydrophobic moieties, enabling precise optimization of potency, solubility, and off-target profiles.
Table 3: Kinase Inhibitors Derived from 7-Chloro-2-methylpyrazolo[1,5-a]pyrimidine
Inhibitor | Kinase Target | Key Structural Modifications | Potency (IC₅₀/Ki) | Selectivity/Activity |
---|---|---|---|---|
CFI-402257 | TTK (Mps1) | C7: N-Cyclopropyl-2-methylbenzamide | Ki = 0.1 nM | >50% TGI @ 6.5 mg/kg (xenografts) |
C5: 4-Morpholinophenyl | 0/262 kinases inhibited @1 μM [2] | |||
7l | CK2α | C7: 1-Methyl-1H-imidazol-4-yl | IC₅₀ <3 nM | pAKTS129 IC₅₀ = 10 nM [6] |
6l | c-Src | C7: 2-Hydroxyethylamino | IC₅₀ = 0.024 μM | Neuroprotection in stroke models [9] |
Compound 24 | TTK (Mps1) | C5: 3-(Tert-butoxy)phenyl | IC₅₀ <1 nM | 0/262 kinases inhibited @1 μM [2] |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: